![molecular formula C23H27ClO7 B1458091 达格列净单乙酰杂质 CAS No. 1632287-34-3](/img/structure/B1458091.png)
达格列净单乙酰杂质
描述
Dapagliflozin MonoAcetyl Impurity is a useful research compound. Its molecular formula is C23H27ClO7 and its molecular weight is 450.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dapagliflozin MonoAcetyl Impurity suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dapagliflozin MonoAcetyl Impurity including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Research
Dapagliflozin MonoAcetyl Impurity is primarily studied for its pharmacological properties as it relates to dapagliflozin. The SGLT2 inhibition mechanism, which leads to increased glucose excretion in urine, is essential for understanding the therapeutic effects of dapagliflozin and its impurities. Research indicates that this impurity may exhibit distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, which could influence its efficacy and safety profile in clinical settings .
Key Findings:
- Biochemical Interactions: The impurity interacts with cytochrome P450 enzymes, particularly CYP3A4, affecting drug metabolism and potential drug-drug interactions.
- Safety Profile: In vitro studies suggest that it does not exhibit significant cytotoxic or genotoxic effects on cultured human blood cells, indicating a relatively safe profile.
Analytical Chemistry
In the field of analytical chemistry, Dapagliflozin MonoAcetyl Impurity serves as a crucial reference standard for quality control (QC) and quality assurance (QA) during the production of dapagliflozin formulations. Its use is essential during the development of analytical methods to detect and quantify impurities in pharmaceutical products.
Applications:
- Method Development: It is utilized in the development and validation of analytical methods for measuring dapagliflozin and its impurities in drug formulations .
- Regulatory Compliance: The compound is important for Abbreviated New Drug Application (ANDA) filings with the FDA, ensuring that pharmaceutical companies meet regulatory standards for drug purity .
Case Studies and Clinical Trials
The implications of Dapagliflozin MonoAcetyl Impurity have been explored in various clinical contexts, particularly concerning heart failure and metabolic disorders.
Case Study: DEFINE-HF Trial
- The DEFINE-HF trial assessed dapagliflozin's effects on patients with heart failure with reduced ejection fraction. The study found that treatment with dapagliflozin led to significant improvements in patient-reported outcomes and metabolic parameters. These findings underscore the potential therapeutic benefits associated with both dapagliflozin and its impurities.
Future Research Directions
The ongoing exploration of Dapagliflozin MonoAcetyl Impurity presents several avenues for future research:
- Therapeutic Optimization: Understanding how this impurity affects the overall efficacy and safety of dapagliflozin could lead to improved formulations and treatment strategies for T2DM and related conditions .
- Comprehensive Studies: Further clinical trials are necessary to elucidate the complete biological activities associated with Dapagliflozin MonoAcetyl Impurity, particularly regarding its pharmacological effects and interactions within biological systems.
作用机制
Target of Action
The primary target of [(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate, also known as Dapagliflozin MonoAcetyl Impurity, is the Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 is predominantly expressed in the S1 segment of the proximal tubule of the kidney and is the major transporter responsible for mediating renal glucose reabsorption .
Mode of Action
Dapagliflozin MonoAcetyl Impurity is an orally active, highly selective SGLT2 inhibitor. By inhibiting SGLT2, it reduces the reabsorption of filtered glucose and thereby promotes urinary glucose excretion. It also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule .
Biochemical Pathways
The inhibition of SGLT2 by Dapagliflozin MonoAcetyl Impurity leads to a decrease in the reabsorption of glucose from the glomerular filtrate in the renal proximal tubule, causing glycosuria . This results in a reduction in plasma glucose levels, which can help improve glycemic control in patients with type 2 diabetes mellitus .
Pharmacokinetics
Orally administered Dapagliflozin MonoAcetyl Impurity is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours. It has an oral bioavailability of 78% and a mean volume of distribution of 118 L. The metabolism of Dapagliflozin MonoAcetyl Impurity occurs predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered Dapagliflozin MonoAcetyl Impurity is approximately 12.9 hours .
Result of Action
The inhibition of SGLT2 by Dapagliflozin MonoAcetyl Impurity leads to a reduction in the reabsorption of glucose, promoting urinary glucose excretion. This results in a decrease in plasma glucose levels, which can help improve glycemic control in patients with type 2 diabetes mellitus .
Action Environment
Environmental factors such as pH, temperature, light, oxygen, humidity, buffer species, ionic strength, additives, and excipients can play a vital role in the stability of Dapagliflozin MonoAcetyl Impurity . For instance, Dapagliflozin MonoAcetyl Impurity was found to significantly degrade under acidic, alkaline, oxidative, photolytic, and dry-heat degradation conditions .
生化分析
Biochemical Properties
Dapagliflozin MonoAcetyl Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of many drugs. The interaction with CYP3A4 can lead to altered metabolic pathways and potential drug-drug interactions. Additionally, Dapagliflozin MonoAcetyl Impurity may bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
Dapagliflozin MonoAcetyl Impurity has been shown to influence various cellular processes. In cultured human blood cells, it does not exhibit significant cytotoxic or genotoxic potential, indicating a relatively safe profile at the cellular level . It can affect cell signaling pathways and gene expression. For instance, it has been observed to modulate the expression of genes involved in oxidative stress and inflammation, potentially impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, Dapagliflozin MonoAcetyl Impurity exerts its effects through binding interactions with biomolecules and enzyme inhibition. It can inhibit the activity of certain enzymes, such as CYP3A4, leading to changes in the metabolism of other drugs. Additionally, it may interact with nuclear receptors and transcription factors, altering gene expression and cellular responses . These molecular interactions are crucial for understanding the potential impact of this impurity on drug efficacy and safety.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dapagliflozin MonoAcetyl Impurity can change over time. Studies have shown that this impurity is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and humidity . Long-term exposure to Dapagliflozin MonoAcetyl Impurity in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and oxidative stress responses .
Dosage Effects in Animal Models
The effects of Dapagliflozin MonoAcetyl Impurity vary with different dosages in animal models. At low doses, it does not exhibit significant toxic effects, but at higher doses, it can lead to adverse outcomes such as liver toxicity and renal impairment . These findings highlight the importance of monitoring and controlling the levels of this impurity in pharmaceutical formulations to ensure safety.
Metabolic Pathways
Dapagliflozin MonoAcetyl Impurity is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body. Understanding these pathways is essential for predicting the pharmacokinetic behavior of this impurity and its potential impact on drug efficacy .
Transport and Distribution
The transport and distribution of Dapagliflozin MonoAcetyl Impurity within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to bind to albumin, which facilitates its distribution in the bloodstream . Additionally, it can interact with transporters such as P-glycoprotein, affecting its cellular uptake and efflux . These interactions play a crucial role in determining the localization and accumulation of this impurity in different tissues.
Subcellular Localization
Dapagliflozin MonoAcetyl Impurity exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or mitochondria . These localization patterns are important for understanding the functional implications of this impurity at the cellular level.
生物活性
Dapagliflozin MonoAcetyl Impurity, a derivative of the sodium-glucose cotransporter-2 (SGLT-2) inhibitor dapagliflozin, has garnered attention for its potential biological activity and implications in pharmacological applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of Dapagliflozin and Its Impurity
Dapagliflozin is primarily used for managing type 2 diabetes mellitus (T2DM) by inhibiting SGLT-2, leading to reduced glucose reabsorption in the kidneys and increased glucose excretion in urine. The monoacetyl impurity refers to a specific structural variant of dapagliflozin that may exhibit distinct pharmacokinetic and pharmacodynamic properties.
Property | Value |
---|---|
CAS Number | 1632287-34-3 |
Molecular Formula | C21H25ClO7 |
Molecular Weight | 424.87 g/mol |
Dapagliflozin and its impurities, including the monoacetyl variant, function by selectively inhibiting SGLT-2. This inhibition results in:
- Lowered Blood Glucose Levels : Through increased urinary glucose excretion.
- Weight Loss : Associated with caloric loss via glucose excretion.
- Cardiovascular Benefits : Emerging evidence suggests potential protective effects on heart function.
Pharmacokinetics and Efficacy
A systematic review highlighted dapagliflozin's efficacy as a monotherapy in T2DM patients. The findings indicated significant reductions in glycosylated hemoglobin A1c (HbA1c) levels and fasting plasma glucose (FPG), alongside modest weight loss:
Parameter | Change (WMD) | Statistical Significance |
---|---|---|
HbA1c | -0.60% | P < .00001 |
FPG | -1.30 mmol/L | P < .00001 |
Body Weight | -1.50 kg | P < .00001 |
However, the use of dapagliflozin was also associated with an increased risk of urinary tract infections (UTIs) and genital infections, necessitating careful monitoring during treatment .
Case Study: DEFINE-HF Trial
The DEFINE-HF trial investigated the effects of dapagliflozin on heart failure patients with reduced ejection fraction. Key findings included:
- Metabolomic Changes : Dapagliflozin treatment resulted in increased levels of ketone bodies and short-chain acylcarnitines, suggesting enhanced fatty acid oxidation.
- Clinical Outcomes : Improvements in Kansas City Cardiomyopathy Questionnaire (KCCQ) scores were observed, indicating better quality of life for patients .
Implications for Future Research
The biological activity of Dapagliflozin MonoAcetyl Impurity opens avenues for further exploration:
- Potential Therapeutic Applications : Understanding how this impurity influences efficacy and safety could lead to optimized formulations.
- Need for Comprehensive Studies : More extensive clinical trials are required to elucidate the full spectrum of biological activities associated with this impurity.
属性
IUPAC Name |
[(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c1-3-29-17-7-4-14(5-8-17)10-16-11-15(6-9-18(16)24)23-22(28)21(27)20(26)19(31-23)12-30-13(2)25/h4-9,11,19-23,26-28H,3,10,12H2,1-2H3/t19-,20-,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEQNLXFYWBZES-ZQGJOIPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。